2-(2-Cyanophenoxy)-4-chloropyrimidine
Overview
Description
2-(2-Cyanophenoxy)-4-chloropyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a phenoxy group with a cyano substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine typically involves the reaction of 2-cyanophenol with chloropyrimidine under specific conditions. The reaction can be carried out using a base catalyst in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanophenoxy)-4-chloropyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyanophenoxy)-4-chloropyrimidine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacturing of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Cyanophenoxy)-4-chloropyrimidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, triggering or inhibiting signal transduction pathways.
Comparison with Similar Compounds
2-(2-Cyanophenoxy)-4-chloropyrimidine is unique due to its specific structural features. Similar compounds include:
2-(2-Cyanophenoxy)acetic acid: This compound shares the cyano and phenoxy groups but lacks the chloro substituent on the pyrimidine ring.
2-(2-Cyanophenoxy)-N-(2-methylphenyl)acetamide: This compound has an amide group instead of the chloro group on the pyrimidine ring.
Properties
IUPAC Name |
2-(4-chloropyrimidin-2-yl)oxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFLIZOUFAVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679468 | |
Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-56-8 | |
Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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